1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one
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Overview
Description
1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidin-2-one ring attached to a piperidin-4-yl group, which is further substituted with a 3-phenylpropyl group
Preparation Methods
The synthesis of 1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-phenylpropyl)piperidine with an appropriate imidazolidinone precursor under suitable reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.
Substitution: Substitution reactions can introduce various substituents onto the imidazolidinone ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and related symptoms.
Comparison with Similar Compounds
1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: This compound shares a similar imidazolidinone structure but with different substituents, leading to distinct biological activities.
1-(4-Piperidinyl)-2-imidazolidinone: Another related compound with a simpler structure, used in various chemical and biological studies.
Properties
IUPAC Name |
1-[1-(3-phenylpropyl)piperidin-4-yl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17-18-10-14-20(17)16-8-12-19(13-9-16)11-4-7-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYZDMSVPQFXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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